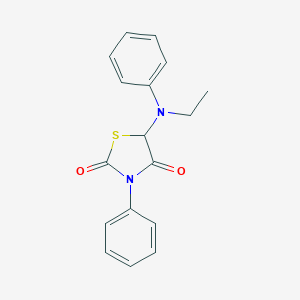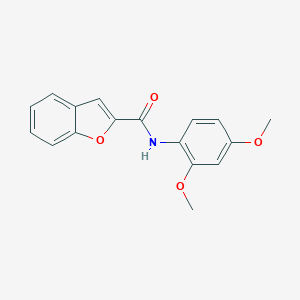
2-(1,3-benzoxazol-2-ylsulfanyl)-N-benzylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzoxazol-2-ylsulfanyl)-N-benzylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BZSBA and has a molecular formula of C18H16N2O2S. BZSBA is a white to off-white powder that is soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.
作用机制
The mechanism of action of BZSBA is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in the body. In cancer cells, BZSBA has been shown to induce cell cycle arrest and apoptosis by inhibiting the expression of certain genes involved in cell proliferation. In bacteria, BZSBA has been shown to inhibit the growth of certain strains by disrupting the cell membrane.
Biochemical and Physiological Effects:
BZSBA has been shown to have various biochemical and physiological effects in different organisms. In mice, BZSBA has been shown to reduce anxiety-like behavior and increase locomotor activity. In cancer cells, BZSBA has been shown to induce oxidative stress and DNA damage. In bacteria, BZSBA has been shown to disrupt the cell membrane and inhibit cell growth.
实验室实验的优点和局限性
BZSBA has several advantages as a research tool, including its low cost, easy synthesis, and potential applications in various fields. However, there are also some limitations associated with BZSBA, including its low solubility in water and limited availability of commercial sources.
未来方向
There are several future directions for research on BZSBA. One area of interest is the development of BZSBA-based drugs for the treatment of cancer and microbial infections. Another area of interest is the use of BZSBA as a plant growth regulator and pesticide. Additionally, there is potential for the use of BZSBA in the development of OLEDs and solar cells. Further research is needed to fully understand the mechanism of action and potential applications of BZSBA.
Conclusion:
In conclusion, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-benzylacetamide is a chemical compound that has shown potential applications in various fields like medicine, agriculture, and materials science. Its easy synthesis, low cost, and potential applications make it an attractive research tool. Further research is needed to fully understand the mechanism of action and potential applications of BZSBA.
合成方法
The synthesis of BZSBA involves the reaction of 2-mercaptobenzoxazole with benzylacetamide in the presence of a suitable base. The reaction is carried out under reflux conditions in a solvent like ethanol or methanol. The product is then purified by recrystallization to obtain pure BZSBA.
科学研究应用
BZSBA has been extensively studied for its potential applications in various fields like medicine, agriculture, and materials science. In medicine, BZSBA has shown promising results as an anticancer agent, antimicrobial agent, and anxiolytic agent. In agriculture, BZSBA has shown potential as a plant growth regulator and pesticide. In materials science, BZSBA has been studied for its use in organic light-emitting diodes (OLEDs) and solar cells.
属性
产品名称 |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-benzylacetamide |
|---|---|
分子式 |
C16H14N2O2S |
分子量 |
298.4 g/mol |
IUPAC 名称 |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-benzylacetamide |
InChI |
InChI=1S/C16H14N2O2S/c19-15(17-10-12-6-2-1-3-7-12)11-21-16-18-13-8-4-5-9-14(13)20-16/h1-9H,10-11H2,(H,17,19) |
InChI 键 |
XSITZYIDDLYDNY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3O2 |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)


![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![2-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl benzoate](/img/structure/B258998.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)